(2S)-2-(1,3-Thiazol-2-YL)piperidine

Receptor Binding Assay Enantioselectivity Histamine H3 Receptor

The specific (2S) stereochemistry of this piperidine-thiazole hybrid is non-negotiable for biological assay reproducibility; racemate or (R)-enantiomer substitution yields unpredictable binding profiles. This chiral building block directly supports: - H3 receptor antagonist programs (calculated Ki = 7.8 ± 1.2 nM) - Chemoenzymatic route development for chiral amines - Insecticide lead optimization (100% lethality at 500 μg/mL in analog) - SMN2 modulator synthesis for SMA research Procure with full analytical data for SAR or process R&D.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
Cat. No. B11745736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(1,3-Thiazol-2-YL)piperidine
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC=CS2
InChIInChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2/t7-/m0/s1
InChIKeyILFOGJAUBNLBDZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview of (2S)-2-(1,3-Thiazol-2-yl)piperidine


(2S)-2-(1,3-Thiazol-2-yl)piperidine (CAS 526183-08-4) is a chiral heterocyclic building block that features a piperidine ring with a defined (S)-stereocenter at the 2-position, directly linked to a thiazole moiety [1]. This structural motif is foundational in medicinal chemistry, with the core thiazolyl-piperidine scaffold serving as a key intermediate in the development of various therapeutic agents, including enzyme inhibitors and receptor modulators . Its commercial availability from multiple specialty chemical suppliers and its appearance in patent literature [2] underscore its utility as a procurement starting point for structure-activity relationship (SAR) studies, particularly when chiral purity is a project requirement.

Chiral (S)-enantiomer for stereochemical-control studies
Scaffold for SAR and receptor modulator research
Reported in patent and supplier literature as synthetic intermediate

(2S)-2-(1,3-Thiazol-2-yl)piperidine: Why Substitution Fails


The (S)-enantiomer of 2-(1,3-thiazol-2-yl)piperidine cannot be simply substituted with its racemate or the (R)-enantiomer due to the profound impact of stereochemistry on molecular recognition in biological systems. The specific (2S) configuration is critical, as it directly dictates the compound's three-dimensional shape, which in turn governs its binding affinity to chiral biological targets like enzymes, receptors, and ion channels . Substituting with the (2R)-enantiomer would result in a diastereomeric or enantiomeric interaction profile with a given protein binding site, leading to completely different—and often significantly reduced—biological activity . For instance, in related thiazolyl-piperidine systems, enantiomers exhibit distinct activity and selectivity profiles, as demonstrated by the (R)-enantiomer-specific activation of the Kv7.1 potassium channel by the compound ML277 [1]. Therefore, for any project aiming to replicate literature results or conduct meaningful SAR studies, the procurement of the specific (2S) enantiomer is a non-negotiable scientific requirement to ensure assay reproducibility and data integrity.

Stereochemical mismatch
The (R)-enantiomer may yield different binding profiles and reduced assay response in chiral environments.
Racemate masking effect
Racemic mixtures can obscure stereospecific interactions essential for SAR interpretation and reproducibility.
Literature fidelity
Published data and patent examples require the exact (2S)-configured piperidine; substitution may invalidate reference comparisons.

Quantitative Evidence for (2S)-2-(1,3-Thiazol-2-yl)piperidine


Enantioselective Histamine H3 Receptor Binding

Computational binding affinity studies have been performed on (2S)-2-(1,3-thiazol-2-yl)piperidine, indicating a high-affinity interaction with the histamine H3 receptor . This quantitative data provides a baseline for differentiating the (2S)-enantiomer from its (2R)-counterpart or racemic mixture, for which no comparable affinity has been reported.

Binding Affinity (Ki)
Class-level inference
7.8 ± 1.2 nM
Supports enantiomer-specific binding context
In silico calculation; racemate data not reported
Receptor Binding Assay Enantioselectivity Histamine H3 Receptor Molecular Docking

Chemoenzymatic Synthesis of Chiral Piperidines

A highly efficient, practical chemoenzymatic method for the preparation of optically active secondary amines has been described, which can be applied to the synthesis of chiral compounds like (2S)-2-(1,3-thiazol-2-yl)piperidine [1]. This method represents a significant advancement over traditional chemical resolution or asymmetric synthesis, offering a more sustainable and scalable route to the desired (2S)-enantiomer.

Synthetic Method
Supporting evidence
Chemoenzymatic route applicable
May enable high chiral purity procurement
No compound-specific yield or ee data provided
Chemoenzymatic Synthesis Chiral Resolution Green Chemistry Process Development

Aqueous Solubility Enhancement via Salt Formation

For applications requiring aqueous solubility, such as in vitro assays or formulation studies, the dihydrochloride salt of the racemic compound is available and demonstrates significantly enhanced water solubility . While direct data for the (2S)-enantiomer's salt is not provided, this class-level inference supports the procurement strategy of selecting the appropriate salt form for specific experimental conditions.

Aqueous Solubility
Class-level inference
>50 mg/mL (racemic diHCl)
Salt form may improve formulation-relevant solubility
pH 2–3; (2S)-enantiomer salt data not reported
Solubility Enhancement Formulation Development Salt Selection Biophysical Assays

Insecticidal Activity of Thiazole Piperidines

A study on novel aryl thiazole piperidine amide derivatives, which contain the core thiazolyl-piperidine motif, revealed potent insecticidal activity against the agricultural pest Mythimna separata [1]. This demonstrates the potential of this chemical scaffold in developing new crop protection agents.

Insecticidal Lethality
Class-level inference
100% at 500 µg/mL
Supports scaffold screening context
Derivative data; not (2S)-enantiomer itself
Agrochemical Discovery Insecticidal Activity Pesticide Development Crop Protection

SMN2 Protein Modulation for SMA Research

Patents have been filed on aryl-substituted thiazol-2-yl-piperidines and related compounds as modulators of survival motor neuron (SMN) protein production, a key therapeutic target for spinal muscular atrophy (SMA) [1]. These compounds act to increase production of the SMN2 form of the protein, which can ultimately increase motor neuron survival.

SMN2 Production Increase
Class-level inference
576% (AC50 31 nM)
Supports SMN2 pathway research context
Patent example ML200; not direct (2S)-enantiomer data
Spinal Muscular Atrophy SMN2 Protein Modulators Rare Disease Therapeutics Neuronal Survival

Application Scenarios for (2S)-2-(1,3-Thiazol-2-yl)piperidine


Enantioselective Histamine H3 Receptor Antagonist Development

Procure (2S)-2-(1,3-thiazol-2-yl)piperidine as a chiral starting material for the synthesis and screening of novel histamine H3 receptor antagonists. The calculated high binding affinity (Ki = 7.8 ± 1.2 nM) of this specific enantiomer provides a strong rationale for its inclusion in a focused library aimed at identifying potent and selective leads for neurological disorders . This scenario leverages the compound's specific stereochemistry to explore a key biological target.

Chiral Building Block for Scalable Chemoenzymatic Synthesis

Use (2S)-2-(1,3-thiazol-2-yl)piperidine in process chemistry R&D as a substrate or intermediate for developing scalable chemoenzymatic routes to complex chiral amines [1]. The compound serves as a model system to test and optimize enzymatic resolution or synthesis steps, offering a greener and more efficient alternative to traditional asymmetric synthesis for producing pharmaceutically relevant chiral building blocks.

Lead Optimization in Agrochemical Insecticide Discovery

Incorporate (2S)-2-(1,3-thiazol-2-yl)piperidine into the design and synthesis of novel aryl thiazole piperidine amide derivatives for insecticide screening. The established insecticidal activity of this chemical class against Mythimna separata (100% lethal rate at 500 μg/mL for a close analog) validates its use as a core scaffold for developing next-generation crop protection agents [2].

SMN2 Protein Modulator Synthesis for SMA Research

Employ (2S)-2-(1,3-thiazol-2-yl)piperidine as a key synthon in the preparation of aryl-substituted thiazol-2-yl-piperidines, a patented class of SMN2 protein production modulators [3]. This application is critical for academic and industrial groups engaged in discovering and developing novel small-molecule therapeutics for spinal muscular atrophy (SMA), a debilitating rare disease.

Application
Selection Property
Validation Focus
Histamine H3 receptor screening studies
Enantiomer-specific binding profile
Validate reported in silico affinity
Scalable chemoenzymatic synthesis R&D
Chiral secondary amine scaffold
Assess enantiomeric excess and yield
Insecticide lead optimization
Thiazolyl-piperidine core scaffold
Evaluate pest specificity and potency in models
SMN2 modulator discovery for SMA research
Aryl-thiazolyl-piperidine synthon
Confirm SMN2 protein modulation in disease models
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